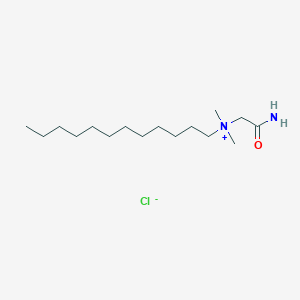

N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride

Description

N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride (CAS: 15538-15-5, molecular formula: C₁₆H₃₅ClN₂O) is a quaternary ammonium compound with a dodecyl (C12) alkyl chain, a dimethylamino group, and a 2-amino-2-oxoethyl moiety. This amphiphilic structure confers surfactant properties, antimicrobial activity, and moderate cytotoxicity, making it relevant in pharmaceutical and industrial applications . Its dual hydrophilic (amino-oxoethyl) and hydrophobic (dodecyl) regions enable micelle formation, while the quaternary ammonium group enhances solubility and ionic interactions .

Properties

IUPAC Name |

(2-amino-2-oxoethyl)-dodecyl-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-16(17)19;/h4-15H2,1-3H3,(H-,17,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLHEWMMAPAVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(=O)N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of Tertiary Amines

The primary synthesis pathway for C₁₂BetC₂Cl involves the reaction of N,N-dimethyldodecan-1-amine with ethyl chloroacetate under controlled conditions. This alkylation process proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of ethyl chloroacetate, forming the quaternary ammonium center. The reaction is typically conducted in anhydrous solvents such as acetonitrile or tetrahydrofuran (THF) to minimize hydrolysis of the ester group.

Reaction Conditions:

-

Molar Ratio: A 1:1.2 stoichiometry of amine to ethyl chloroacetate ensures complete conversion of the limiting reagent.

-

Temperature: Reactions are carried out at 60–80°C for 12–24 hours under nitrogen atmosphere to prevent oxidation.

-

Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing ionic intermediates.

Workup and Isolation:

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is precipitated using diethyl ether. Recrystallization from ethanol/water mixtures yields a hygroscopic white solid with a melting point of 87.9–89.8°C.

Physicochemical Characterization

Structural Confirmation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 0.88 (t, 3H, CH₃), 1.26 (m, 20H, CH₂), 1.76 (m, 2H, NCH₂), 3.35 (s, 6H, N(CH₃)₂), 4.18 (q, 2H, OCH₂CH₃), 4.40 (s, 2H, NCH₂CO), 4.65 (s, 2H, COOCH₂CH₃).

-

¹³C NMR: Peaks at δ 14.1 (CH₃), 22.7–32.2 (CH₂), 51.8 (N(CH₃)₂), 62.4 (OCH₂CH₃), 66.5 (NCH₂CO), 170.2 (C=O).

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 392.071 [M-Cl]⁺, consistent with the molecular formula C₂₂H₄₆ClNO₂.

Thermal and Solubility Properties

Thermogravimetric Analysis (TGA):

C₁₂BetC₂Cl exhibits a decomposition onset at 210°C, with a mass loss of 95% by 300°C, indicative of its thermal stability in surfactant applications.

Solubility Profile:

-

Water: >100 mg/mL at 25°C, forming clear micellar solutions above the critical micelle concentration (CMC).

-

Organic Solvents: Soluble in methanol, ethanol, and chloroform; sparingly soluble in hexane.

Micellization Behavior and Critical Micelle Concentration (CMC)

Determination of CMC

The CMC of C₁₂BetC₂Cl, measured via surface tension and conductivity methods, is 1.2 mM at 25°C. Dynamic light scattering (DLS) reveals two populations of micelles (hydrodynamic radii: 2.8 nm and 5.2 nm), suggesting aggregate reorganization at higher concentrations.

Temperature Dependence:

Unlike conventional surfactants, the CMC of C₁₂BetC₂Cl remains nearly constant between 15–45°C, attributed to the balanced hydrophobicity of the dodecyl chain and the polar ester group.

Thermodynamic Parameters

Gibbs Free Energy of Micellization (ΔGₘ):

ΔGₘ = −35.2 kJ/mol, calculated using the relationship:

where is the gas constant and is the temperature in Kelvin.

Enthalpy and Entropy Changes:

Comparative Analysis with Homologous Surfactants

| Property | C₁₂BetC₂Cl | C₁₀BetC₂Cl | C₈BetC₂Cl |

|---|---|---|---|

| CMC (mM) | 1.2 | 4.5 | 12.8 |

| Micelle Size (nm) | 2.8–5.2 | 2.1–3.9 | 1.8–2.5 |

| Krafft Temp (°C) | <0 | <0 | 15 |

Data from homologs underscore the role of alkyl chain length in modulating micellar properties. The dodecyl derivative (C₁₂BetC₂Cl) exhibits superior surface activity compared to shorter-chain analogs.

Industrial and Pharmaceutical Applications

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the oxo group back to an amino group.

Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Silver nitrate or sodium hydroxide can be used to replace the chloride ion with other anions.

Major Products:

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with different anions replacing the chloride ion.

Scientific Research Applications

Pharmaceutical Applications

Gene Delivery Systems

One of the prominent applications of N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride is in gene delivery systems. Its ability to form lipoplex nanosystems enables effective transport of genetic material into cells, which is crucial for therapies targeting genetic disorders. Studies have demonstrated that this compound can enhance cellular uptake and improve the efficacy of gene delivery, making it a valuable component in the development of therapeutic agents for conditions such as cancer and genetic diseases .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its cationic nature allows it to interact with microbial membranes, leading to disruption and cell death. This property is particularly beneficial in developing new antibacterial agents to combat antibiotic-resistant strains . The effectiveness varies with the length and structure of the alkyl chain, with medium hydrophobicity correlating with higher antibacterial potency .

Cosmetic Applications

Surfactant in Personal Care Products

this compound serves as a surfactant in cosmetic formulations. Its amphiphilic nature allows it to reduce surface tension, making it effective in cleansing products and emulsions. This compound can enhance the stability and texture of creams and lotions, providing a smoother application experience .

Skin Conditioning Agent

In addition to its surfactant properties, this compound acts as a skin conditioning agent. It helps improve skin hydration and texture by forming a protective barrier on the skin's surface, thus preventing moisture loss. Its compatibility with other ingredients makes it a popular choice in formulations aimed at improving skin health .

Biotechnology Applications

Biocompatible Materials

The compound has been utilized in the development of biocompatible materials for medical applications. Its properties allow for the creation of scaffolds that support cell growth and tissue engineering applications. For instance, research has shown that incorporating this compound into polymer matrices can enhance cell adhesion and proliferation, making it suitable for regenerative medicine .

Drug Delivery Systems

In drug formulation, this compound can be used to develop controlled-release systems. Its ability to form micelles facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This characteristic is particularly advantageous in designing formulations for poorly soluble therapeutic agents .

Environmental Applications

Surfactants for Remediation

The environmental impact of surfactants is an area of growing research interest. This compound has been studied for its potential use in soil and water remediation processes. Its surfactant properties can aid in mobilizing contaminants, enhancing their removal from polluted sites . The biodegradability of this compound also makes it an attractive option for sustainable environmental practices.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Gene delivery systems | Enhanced cellular uptake |

| Antimicrobial agents | Effective against resistant pathogens | |

| Cosmetics | Surfactant in personal care products | Improved stability and texture |

| Skin conditioning agent | Enhanced hydration | |

| Biotechnology | Biocompatible materials | Supports cell growth |

| Controlled drug delivery systems | Improved solubility and bioavailability | |

| Environmental Science | Surfactants for remediation | Mobilizes contaminants |

Mechanism of Action

Molecular Targets and Pathways:

Cell Membrane Interaction: The compound interacts with the lipid bilayer of cell membranes, disrupting membrane integrity and leading to cell lysis.

Protein Binding: It can bind to proteins, altering their structure and function, which contributes to its antimicrobial effects.

Comparison with Similar Compounds

Alkyl Chain Length Variations

The alkyl chain length significantly impacts biological activity and physicochemical properties.

Table 1: Cytotoxicity and Antimicrobial Activity vs. Alkyl Chain Length

Key Findings :

- Antimicrobial Activity : Shorter chains (C8) exhibit superior potency (MIC: 0.5–4 μg/mL) compared to C12 (4–32 μg/mL) and C4 (16–128 μg/mL). The C8 analog’s balance between hydrophobicity and solubility likely enhances membrane disruption in pathogens .

- Cytotoxicity : Longer alkyl chains (C16, LD₅₀: 97 mg/kg) increase cytotoxicity, likely due to stronger membrane disruption in mammalian cells. The C12 compound (LD₅₀: 573 mg/kg) offers a safer profile for applications requiring moderate bioactivity .

Functional Group Modifications

Variations in the hydrophilic head group alter solubility, micellar behavior, and target interactions.

Table 2: Impact of Head Group on Physicochemical Properties

Key Findings :

- Amino-oxoethyl vs. Ethoxy-oxoethyl: The amino group in the target compound enhances hydrogen bonding and ionic interactions, improving antimicrobial efficacy but raising CMC compared to ethoxy-based surfactants .

- Acetamido Derivatives : LAURAMIDOPROPYL ACETAMIDODIMONIUM chloride’s acetamido-propyl group increases steric bulk, favoring antistatic properties over antimicrobial activity .

Table 3: Industrial and Pharmaceutical Analogues

Key Findings :

Biological Activity

N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride, also known as Dodecyl betaine, is a quaternary ammonium compound with potential applications in various biological contexts. Its molecular formula is C₁₆H₃₅ClN₂O, and it has garnered attention for its surfactant properties and biological activities, particularly in relation to antimicrobial effects and cell protection mechanisms.

- CAS Number : 15538-15-5

- Molecular Weight : 306.915 g/mol

- Solubility : Soluble in water, which enhances its applicability in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism is primarily attributed to the disruption of bacterial cell membranes due to its cationic nature.

- Minimum Inhibitory Concentration (MIC) values for various strains indicate strong efficacy; for instance, MIC values range from 1–8 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

-

Cell Protection Mechanisms

- Recent studies have highlighted the compound's protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a condition linked to diabetes. The compound's structural analogs have shown maximal activity at low concentrations (EC50 around 0.1 μM), indicating its potential as a therapeutic agent in diabetes management .

- The protective mechanism involves modulation of cellular stress responses, enhancing cell viability under adverse conditions.

-

Micellar Formation and Surfactant Properties

- This compound has been studied for its micellar properties in aqueous solutions. These surfactant characteristics enable it to function effectively as a co-surfactant or solubility enhancer, which is crucial in pharmaceutical formulations . The critical micelle concentration (CMC) is an important parameter that influences its applications in drug delivery systems.

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of this compound against various bacterial strains. Results indicated that the compound exhibited:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 4 |

| Enterococcus faecalis | 2 |

This data suggests that the compound is particularly effective against Gram-positive bacteria due to its ability to disrupt membrane integrity .

Study 2: β-cell Protection

In a study focusing on pancreatic β-cells, this compound was shown to mitigate ER stress-induced apoptosis:

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| N-(2-Amino-2-oxoethyl)... | 100 | 0.1 |

This highlights the compound's potential role in developing therapeutic strategies for diabetes .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride, and how can purity be ensured?

- Methodology : The synthesis involves alkylation of a primary amine (e.g., dodecan-1-amine) with a chloroacetamide derivative (e.g., 2-chloro-N,N-dimethylacetamide) in the presence of a base like sodium hydroxide. The reaction typically proceeds under reflux in a polar aprotic solvent (e.g., acetonitrile). Purification is achieved via recrystallization or column chromatography, followed by characterization using -NMR, -NMR, and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- NMR spectroscopy : To confirm alkyl chain integrity and quaternary ammonium structure.

- FT-IR : To identify functional groups (e.g., C=O stretch of the amide at ~1650 cm).

- Elemental analysis : To verify C, H, N, and Cl content.

- Mass spectrometry (ESI or MALDI-TOF) : To determine molecular weight and fragmentation patterns .

Q. How does the compound’s solubility vary across solvents, and what factors influence this?

- Methodology : Solubility is governed by the hydrophobic dodecyl chain and hydrophilic quaternary ammonium group. Polar solvents (e.g., water, methanol) enhance solubility due to ionic interactions, while non-polar solvents (e.g., hexane) are less effective. Systematic testing via phase-solubility diagrams and Hansen solubility parameters can optimize solvent selection for reactions or formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

- Methodology : Contradictions may arise from differences in:

- Purity : Validate via HPLC or LC-MS to rule out impurities.

- Assay conditions : Standardize microbial strains, inoculum size, and growth media (e.g., Mueller-Hinton agar).

- Structural analogs : Compare with similar compounds (e.g., N,N-dimethyldecylamine derivatives) to isolate chain-length effects .

Q. What strategies are effective for crystallizing this compound, given its hygroscopic nature?

- Methodology : Use anti-solvent diffusion (e.g., ether vapor in methanol) or controlled evaporation at low humidity. Counterion exchange (e.g., replacing Cl with less hygroscopic ions like PF) may improve crystal stability. Single-crystal X-ray diffraction (as in ) can confirm packing motifs and hydrogen-bonding networks .

Q. How does alkyl chain length impact micelle formation and critical micelle concentration (CMC)?

- Methodology : Conduct surface tension measurements (e.g., pendant drop method) or conductometric titration to determine CMC. Longer chains (e.g., dodecyl vs. decyl) lower CMC due to increased hydrophobicity. Compare with analogs like N,N-dimethyl-N-octyldecanaminium chloride (C20 chain) to model chain-length effects .

Q. What theoretical frameworks guide the design of derivatives for targeted biological activity?

- Methodology : Use quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., chain length, substituent electronegativity) with bioactivity. Molecular docking studies can predict interactions with microbial membranes or enzymes. Link findings to established theories, such as the "hydrophobic effect" in antimicrobial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.